molecular formula C11H11F3O2 B1393337 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-28-0

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1393337
CAS No.: 1017779-28-0
M. Wt: 232.2 g/mol
InChI Key: IWLLHXJQPUHXAU-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid is a fluorinated organic compound that serves as a versatile chemical intermediate in research and development. Its structure, featuring both a propionic acid chain and a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of more complex molecules through common reactions such as amidation, esterification, and various cross-coupling protocols. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a result, this compound and its derivatives are primarily investigated for their potential in pharmaceutical development, including as precursors for active ingredients. It is also utilized in material science for creating specialty polymers and in agrochemical research. For Research Use Only. Not intended for diagnostic or therapeutic uses. Note: The specific properties, applications, and safety information for this exact compound could not be definitively confirmed via current search results. The description above is based on the general profile of similar trifluoromethylphenyl propionic acid derivatives. It is essential to consult the product's Certificate of Analysis and Safety Data Sheet for accurate, lot-specific data before use.

Properties

IUPAC Name

3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLHXJQPUHXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233462
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-28-0
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Bromobenzene Derivative Route with Malonate Chemistry

This method, extensively detailed in patent CN105503569A, involves the following steps:

  • Starting Material: 3,5-bis(trifluoromethyl) bromobenzene.
  • Reaction with Diethyl Malonate: The bromobenzene reacts with diethyl malonate in the presence of an alkali reagent (e.g., sodium hydride) and a suitable solvent (e.g., DMF or THF) at controlled temperatures (0°C to reflux). This step forms a malonate ester intermediate.
  • Hydrolysis and Decarboxylation: The ester undergoes saponification with alkali, followed by decarboxylation to yield a phenylpropionic acid intermediate.
  • Methylation: The acid is methylated using methyl sulfate or methyl iodide under basic conditions at low temperatures to produce the methylated propionic acid derivative.
  • Purification: Crystallization from ethyl acetate yields the target compound with high purity.

Research Data:

Step Reagents Conditions Yield Notes
Bromination 3,5-bis(trifluoromethyl) bromobenzene Alkali + solvent, 8-10h, 0°C to reflux - Raw material preparation
Malonate coupling Diethyl malonate Alkali, 8-10h, 0°C to reflux - Formation of intermediate
Hydrolysis & decarboxylation Alkali Room temp to reflux, 4-6h - Conversion to phenylpropionic acid
Methylation Methyl sulfate -5°C to reflux, 6-10h 62.5-63.5% Final methylated acid

This method is robust, scalable, and yields the desired propionic acid derivative with high efficiency.

Method B: Friedel–Crafts Acylation Approach

Based on literature from Beilstein Journal and patents, another route involves:

This approach is suitable for synthesizing analogs and can be optimized for specific substitution patterns.

Critical Reaction Conditions and Notes

Reaction Step Typical Conditions Key Notes
Bromination Alkali + solvent, 8-10h, 0°C to reflux Ensures selective substitution
Malonate coupling Alkali, 8-10h, 0°C to reflux Critical for chain elongation
Hydrolysis Alkali, room temp to reflux Converts esters to acids
Methylation -5°C to reflux, 6-10h Introduces methyl group at the alpha position

Research Findings and Optimization

  • Yield Optimization: Using sodium hydride and methyl sulfate under controlled temperatures improves methylation efficiency.
  • Purification: Recrystallization from ethyl acetate or similar solvents yields high-purity product.
  • Reaction Times: Extended reaction times (up to 24h) may improve yields but require careful temperature control to prevent side reactions.
  • Environmental Considerations: Use of greener solvents and reagents is under investigation to reduce environmental impact.

Summary of the Most Effective Method

Step Reagents Conditions Yield Remarks
Bromobenzene to intermediate 3,5-bis(trifluoromethyl) bromobenzene, alkali, solvent 8-10h, 0°C to reflux - Raw material preparation
Malonate coupling Diethyl malonate, alkali 8-10h, reflux - Chain elongation
Hydrolysis & decarboxylation Alkali Room temp to reflux - Acid formation
Methylation Methyl sulfate, base -5°C to reflux, 6-10h 62.5-63.5% Final methylated acid

This multi-step process, supported by patent CN105503569A, offers a reliable pathway for synthesizing 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiemetic drugs. One notable application is in the synthesis of Netupitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

Synthesis of Netupitant

Netupitant is a key component of Akynzeo, a combination medication approved for the prevention of nausea and vomiting associated with chemotherapy. The synthesis involves several steps where 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid serves as a crucial intermediate. Clinical trials have demonstrated its efficacy in significantly reducing episodes of nausea compared to standard treatments .

Clinical Trial Results Akynzeo Group Aloxi Group
Acute Phase Efficacy98.5%89.7%
Lag Phase Efficacy90.4%80.1%

Pharmacological Properties

The trifluoromethyl group present in the compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design. Research has shown that compounds containing trifluoromethyl groups often exhibit improved potency and selectivity for their biological targets.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals and materials science due to its unique chemical properties.

Agrochemical Formulations

Research indicates that derivatives of trifluoromethyl phenyl compounds can enhance the efficacy of pesticides by improving their stability and bioavailability in agricultural formulations . This characteristic allows for lower application rates while achieving effective pest control.

Material Science

In material science, compounds like this compound are explored for their roles in developing advanced materials with specific thermal and chemical resistance properties.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various fields:

  • Study on Anti-nausea Efficacy : A clinical study involving over 1700 cancer patients demonstrated that Netupitant significantly reduced nausea during both acute and delayed phases following chemotherapy .
  • Agrochemical Efficacy : Research highlighted the enhanced performance of trifluoromethyl-containing pesticides, leading to increased crop yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid 5-Me, 2-CF₃ C₁₁H₁₁F₃O₂ 232.20 High lipophilicity; methyl enhances steric bulk
3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid 5-Cl, 2-CF₃ C₁₀H₈ClF₃O₂ 252.62 Increased acidity (Cl is electron-withdrawing); potential reactive intermediates
3-(2-Trifluoromethylphenyl)propionic acid 2-CF₃ C₁₀H₉F₃O₂ 218.17 Compact structure; lacks methyl, reducing steric hindrance
3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid 4-Me, 3-CF₃ C₁₁H₁₁F₃O₂ 232.20 Positional isomer; altered spatial interactions vs. 5-Me isomer
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid 2-OMe, 5-CF₃ C₁₁H₁₁F₃O₃ 248.20 Methoxy group increases polarity; may reduce membrane permeability

Physicochemical and Functional Comparisons

Electronic Effects
  • Trifluoromethyl Group (-CF₃) : Present in all analogues, this group is strongly electron-withdrawing, stabilizing the phenyl ring and increasing resistance to oxidative metabolism.
  • Methyl (-Me) vs. Chloro (-Cl) : The methyl group (electron-donating) in the 5-position enhances lipophilicity, whereas the chloro substituent (electron-withdrawing) in 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid increases acidity (lower pKa) and reactivity .
Steric and Spatial Effects
  • In contrast, 3-(2-Trifluoromethylphenyl)propionic acid, lacking this methyl group, may exhibit better binding flexibility .
  • Positional Isomerism: The 4-methyl-3-CF₃ analogue (vs. 5-Me-2-CF₃) demonstrates how minor positional changes can drastically alter molecular geometry and biological target engagement .
Polarity and Solubility
  • Methoxy-substituted derivatives (e.g., 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid) exhibit higher polarity due to the -OMe group, improving aqueous solubility but reducing blood-brain barrier penetration compared to the methyl-substituted target compound .

Research Findings and Patent Context

  • Patent EP 4 374 877 A2 (2024) highlights derivatives of trifluoromethylphenyl propionic acids as intermediates in synthesizing anti-inflammatory agents, underscoring the importance of substituent positions for activity .

Biological Activity

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid (CAS No. 1017779-28-0) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3O2, which features a trifluoromethyl group attached to a phenyl ring. This structural characteristic is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which are critical in cell signaling pathways. For instance, related compounds have demonstrated inhibition of the AKT pathway, influencing cell proliferation and survival.
  • GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABA_A receptors, which can affect neurotransmission in the central nervous system.
  • Cytotoxic Effects : The compound has been reported to exhibit cytotoxicity against multiple cancer cell lines, indicating potential anticancer properties.

Anticancer Activity

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

Cell LineGI50 (μM)
HCT1162.30
SW6200.18
MDA-MB-2310.075
HeLa0.058

These values indicate that the compound has significant inhibitory effects on cell growth across different cancer types, particularly in breast cancer (MDA-MB-231) and cervical cancer (HeLa).

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds in the same class have exhibited antimicrobial properties against various pathogens, suggesting potential for further exploration in this area .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • In Vitro Studies : A study demonstrated that derivatives with trifluoromethyl groups significantly enhance potency in inhibiting serotonin uptake compared to non-fluorinated analogs, highlighting the importance of this functional group in drug design .
  • Animal Models : In vivo studies have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .
  • Pharmacokinetics : Research indicates that modifications to the trifluoromethyl group can alter the pharmacokinetic profiles of these compounds, affecting their absorption and distribution in biological systems .

Q & A

Basic: What are the standard synthetic routes for 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid, and how is purity ensured?

Answer:
The compound is typically synthesized via catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under hydrogen gas (H₂). Purity (>98%) is ensured through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts . highlights analogous purification protocols for fluorinated propionic acid derivatives, emphasizing solvent recrystallization for enhanced purity.

Advanced: How can reaction conditions be systematically optimized to improve yield and reduce side products?

Answer:
Microwave-assisted synthesis (MAS) has been demonstrated to enhance reaction efficiency by reducing reaction time and improving selectivity. Key parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature gradients (80–120°C), and controlled pressure. DOE (Design of Experiments) methodologies can statistically identify optimal molar ratios of reactants and catalysts . details MAS protocols for structurally related trifluoromethylphenyl compounds, achieving >90% yield with minimized side-product formation.

Basic: What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Answer:

  • HPLC : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : ¹H and ¹³C spectra validate the aromatic trifluoromethyl group (δ ~120 ppm for CF₃) and propionic acid backbone (δ 2.5–3.0 ppm for CH₂ groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 218.17 for C₁₀H₉F₃O₂) .

Advanced: How can researchers resolve discrepancies in environmental persistence data for this compound?

Answer:
Discrepancies in environmental half-life (e.g., soil vs. aquatic systems) require comparative studies across matrices using isotopically labeled analogs (e.g., ¹⁴C-tagged derivatives). Advanced modeling tools like EPI Suite or QSAR (Quantitative Structure-Activity Relationship) predict degradation pathways, while experimental validation via LC-MS/MS monitors transformation products . highlights similar approaches for perfluoroalkyl substances (PFAS), emphasizing matrix-specific degradation kinetics.

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:
Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC at intervals (e.g., 0, 7, 14 days) to track degradation. Thermal gravimetric analysis (TGA) determines decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced: What computational strategies predict the compound’s interactions with biological targets or environmental receptors?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. applies these methods to optimize trifluoromethylphenyl derivatives for reduced bioaccumulation potential .

Advanced: How should ecotoxicological studies be designed to evaluate bioaccumulation and trophic transfer?

Answer:

  • Isotope Labeling : Use ¹⁹F-NMR or ¹⁴C-labeled compounds to track bioaccumulation in model organisms (e.g., Daphnia magna).
  • Trophic Transfer Models : Expose predator-prey systems (e.g., algae → fish) and quantify tissue concentrations via LC-MS/MS.
  • Metabolomics : Identify metabolic byproducts using high-resolution orbitrap MS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers validate the compound’s role as an intermediate in pharmaceutical synthesis?

Answer:

  • Mechanistic Studies : Use in situ IR spectroscopy to monitor reaction intermediates during coupling reactions.
  • Isotope Tracing : Incorporate deuterated analogs to track regioselectivity in drug precursor synthesis.
  • Patent Analysis : Review disclosed synthetic routes for structurally related APIs (Active Pharmaceutical Ingredients) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:
Implement Process Analytical Technology (PAT) tools like inline Raman spectroscopy for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs), such as particle size distribution and crystallinity. emphasizes solvent engineering (e.g., switchable polarity solvents) to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid
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3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid

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